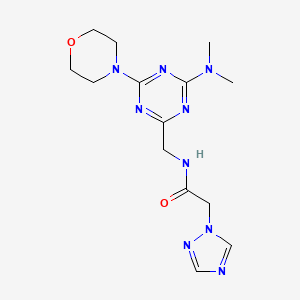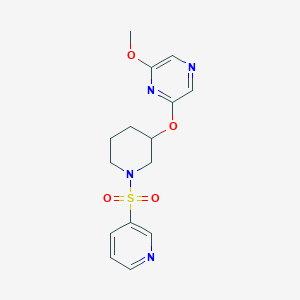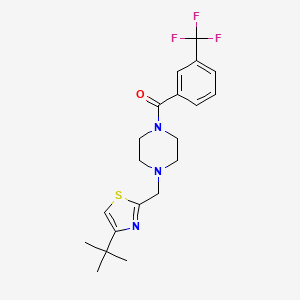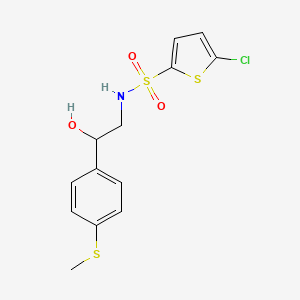
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide" is a compound featuring a 1,3,5-triazine core and morpholine, dimethylamino, and triazole groups. It plays a pivotal role in several chemical, biological, and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic routes and reaction conditions: The compound is synthesized by sequential coupling reactions involving 1,3,5-triazine, morpholine, and triazole derivatives. This multistep synthesis often involves:
Nucleophilic substitution reactions with appropriate base catalysts under controlled temperatures.
Coupling reactions using reagents like carbodiimides.
Industrial production methods: Industrially, the synthesis employs large-scale batch reactors with rigorous control of temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at the morpholine ring, often using oxidants like m-chloroperbenzoic acid.
Reduction: Reduction can occur at the triazine core using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are prominent, particularly at the 1,3,5-triazine ring, under the influence of nucleophiles.
Common reagents and conditions: Reagents often include strong bases like sodium hydride for deprotonation and electrophilic halides for substitution. Conditions vary from mild to highly reactive environments, tailored for specific reactions.
Major products formed:
Scientific Research Applications
Chemistry: The compound's unique reactivity makes it a valuable intermediate in synthetic organic chemistry, aiding in the production of complex molecules.
Biology: It's explored for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins, impacting cellular processes.
Medicine: Research investigates its use as a therapeutic agent, particularly in oncology, where it could inhibit cancer cell growth.
Industry: In industrial applications, it serves as a building block for advanced materials, such as specialized polymers and resins.
Mechanism of Action
Effects: The compound exerts its effects by interacting with molecular targets, often enzymes or receptors, altering their function.
Molecular targets and pathways: It can inhibit enzyme activity by binding to active sites, disrupting normal metabolic pathways, and leading to varied biological outcomes.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: This variant features a piperidine ring, impacting its solubility and reactivity.
N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: The methylamino substitution changes its binding affinity and biological activity.
Uniqueness: The specific arrangement and combination of functional groups in "N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide" confer unique properties that make it particularly effective in its roles.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O2/c1-21(2)13-18-11(7-16-12(24)8-23-10-15-9-17-23)19-14(20-13)22-3-5-25-6-4-22/h9-10H,3-8H2,1-2H3,(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKPDEHHDCAJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714139.png)
![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-{[3-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2714145.png)

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2714152.png)

![Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)

![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)
